molecular formula C11H10O5 B15160298 Bis(5-oxocyclopent-1-en-1-yl) carbonate CAS No. 685569-14-6

Bis(5-oxocyclopent-1-en-1-yl) carbonate

Cat. No.: B15160298
CAS No.: 685569-14-6
M. Wt: 222.19 g/mol
InChI Key: GPNYJMIQXBTIBP-UHFFFAOYSA-N
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Description

Bis(5-oxocyclopent-1-en-1-yl) carbonate is a cyclic carbonate derivative featuring two 5-oxocyclopentene rings linked by a carbonate group. The compound’s structure is characterized by a central carbonate moiety (-O-(C=O)-O-) bridging two cyclopentenone units, each containing a ketone group at the 5-position. This dual ketone functionality introduces electron-withdrawing effects, enhancing the compound’s reactivity in nucleophilic addition reactions, particularly in polymer chemistry applications such as non-isocyanate polyurethane (NIPU) synthesis .

Synthetic routes to this compound often involve the reaction of 5-oxocyclopent-1-en-1-yl derivatives with carbonylating agents. For instance, methods analogous to those described for related cyclopentenone-containing compounds—such as the use of Et₃B as a catalyst in CH₂Cl₂ for coupling reactions—may be adapted for its preparation . Spectral characterization (e.g., ¹H NMR) typically reveals resonances corresponding to the cyclopentenone protons (δ ~2.4–2.6 ppm) and carbonate-linked oxygen environments .

Properties

CAS No.

685569-14-6

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

bis(5-oxocyclopenten-1-yl) carbonate

InChI

InChI=1S/C11H10O5/c12-7-3-1-5-9(7)15-11(14)16-10-6-2-4-8(10)13/h5-6H,1-4H2

InChI Key

GPNYJMIQXBTIBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1)OC(=O)OC2=CCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-oxocyclopent-1-en-1-yl) carbonate typically involves the reaction of 5-oxocyclopent-1-en-1-yl derivatives with phosgene or its substitutes under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bis(5-oxocyclopent-1-en-1-yl) carbonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can lead to the formation of different cyclopentane derivatives.

    Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of one or more functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Bis(5-oxocyclopent-1-en-1-yl) carbonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: Its derivatives are explored for potential therapeutic applications.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Bis(5-oxocyclopent-1-en-1-yl) carbonate exerts its effects involves its interaction with various molecular targets. The carbonate group can participate in reactions that modify the structure and function of other molecules, influencing pathways related to its applications in chemistry and biology.

Comparison with Similar Compounds

Table 1: Comparison of Bis(cyclic carbonate)s

Compound Reactivity with Diamines Polymer Tg (°C) Key Application
This compound High (due to ketone EWGs) ~120–150* High-performance NIPUs
Bis(allylidenecarbonate) Moderate ~80–100 Flexible coatings
Ethylene carbonate Low (monomeric form) N/A Electrolytes, solvents

*Estimated based on analogous cyclopentenone-containing polymers .

Prostaglandin-Related Cyclopentenones

Prostaglandins (e.g., 7-{2-[(1Z)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopent-1-en-1-yl}heptanoic acid) share the 5-oxocyclopentene motif but are bioactive lipids rather than synthetic intermediates. Key distinctions include:

  • Functionality : Prostaglandins act as signaling molecules, whereas this compound is a polymer precursor.
  • Synthesis Complexity : Prostaglandins require multi-step enzymatic or chemical synthesis, while the carbonate derivative is synthesized via straightforward coupling reactions .

Sulfonamide-Functionalized Cyclopentenones

Compounds like 4-Methyl-N-[(5-oxocyclopent-1-en-1-yl)methyl]benzenesulfonamide (7f) highlight the versatility of the 5-oxocyclopentene core. Differences include:

  • Applications : Sulfonamide derivatives are explored in medicinal chemistry, whereas the carbonate derivative is tailored for materials science.
  • Reactivity : The sulfonamide group undergoes substitution reactions, whereas the carbonate group participates in ring-opening polymerizations .

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